![molecular formula C9H7FN2O2 B2457116 (7-fluoro-1H-benzimidazol-1-yl)acetic acid CAS No. 796973-01-8](/img/structure/B2457116.png)
(7-fluoro-1H-benzimidazol-1-yl)acetic acid
Overview
Description
(7-fluoro-1H-benzimidazol-1-yl)acetic acid, also known as 7-FBA, is an organic compound belonging to the benzimidazole family. It is a colorless, odorless, crystalline solid that is soluble in water. 7-FBA is used in scientific research for a variety of applications, including biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments.
Scientific Research Applications
(7-fluoro-1H-benzimidazol-1-yl)acetic acid has a wide range of applications in scientific research. It has been used to study the structure and dynamics of proteins, the mechanism of enzyme catalysis, and the regulation of gene expression. It has also been used to study the effects of drugs on the nervous system, and to study the effects of environmental pollutants on the environment.
Mechanism of Action
(7-fluoro-1H-benzimidazol-1-yl)acetic acid is a reversible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (7-fluoro-1H-benzimidazol-1-yl)acetic acid increases the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and increased concentration.
Biochemical and Physiological Effects
(7-fluoro-1H-benzimidazol-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. It has also been shown to have anti-inflammatory and antioxidant effects, and can be used to study the effects of environmental pollutants on the environment.
Advantages and Limitations for Lab Experiments
(7-fluoro-1H-benzimidazol-1-yl)acetic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that it is a reversible inhibitor, which means that it can only be used for short-term experiments.
Future Directions
There are a number of potential future directions for research involving (7-fluoro-1H-benzimidazol-1-yl)acetic acid. These include further studies into its effects on the nervous system, its potential therapeutic applications, and its use as a tool to study the effects of environmental pollutants on the environment. Additionally, further research into its structure and dynamics could lead to the development of novel drugs and treatments. Finally, further research into its mechanism of action could lead to the development of more effective inhibitors of acetylcholinesterase.
properties
IUPAC Name |
2-(7-fluorobenzimidazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)12(5-11-7)4-8(13)14/h1-3,5H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWWGPYJMHWTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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